molecular formula C7H10N2 B2948211 (S)-1-(4-Pyridyl)ethylamine CAS No. 27854-96-2

(S)-1-(4-Pyridyl)ethylamine

Cat. No.: B2948211
CAS No.: 27854-96-2
M. Wt: 122.171
InChI Key: HIZMJYQEHFJWQY-LURJTMIESA-N
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Description

(S)-1-(4-Pyridyl)ethylamine is a chiral amine with a pyridine ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Pyridyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(4-Pyridyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction conditions typically involve the use of a metal catalyst such as palladium or platinum under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(S)-1-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Pyridyl)ethylamine: The enantiomer of (S)-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.

    4-(Aminomethyl)pyridine: A structurally related compound with a similar pyridine ring but different substitution pattern.

    2-(Pyridyl)ethylamine: Another related compound with the amine group attached to a different position on the pyridine ring.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral recognition and enantioselective processes in various scientific fields.

Properties

IUPAC Name

(1S)-1-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione (283 mg, 1.12 mmol) in methanol (3 mL) was mixed with hydrazine monohydrate (272 μL, 5.61 mmol) and stirred at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product.
Name
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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